4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms.
Mechanism of Action
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects . They have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s worth noting that pyrazole derivatives often interact with their targets through hydrogen bonding and other intermolecular forces . These interactions can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Pyrazole derivatives have been associated with a wide range of biological activities, suggesting they may impact multiple pathways .
Result of Action
Pyrazole derivatives have been associated with a variety of pharmacological effects, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Biochemical Analysis
Biochemical Properties
They are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Pyrazole derivatives have been reported to exhibit cytotoxicity against various human cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Pyrazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Pyrazole derivatives have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Pyrazole derivatives have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
Pyrazole derivatives have been studied for their interactions with transporters or binding proteins, as well as effects on their localization or accumulation .
Subcellular Localization
Pyrazole derivatives have been studied for their subcellular localization and any effects on their activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound. One common method is the reaction of 1-methyl-3-oxobutane-1,2-dione with hydrazine hydrate under reflux conditions . The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different functionalized pyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: The compound finds applications in the synthesis of agrochemicals and materials science
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is used as an intermediate in the synthesis of fungicides.
4-Methyl-1H-pyrazole: Known for its use as an antidote in methanol and ethylene glycol poisoning.
3-Aminopyrazole-4-carboxylic acid: Utilized in the synthesis of various heterocyclic compounds.
Uniqueness
Its acetyl and carboxylic acid groups allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
4-acetyl-1-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4(10)5-3-9(2)8-6(5)7(11)12/h3H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIYSIIRVUQKPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75239-15-5 |
Source
|
Record name | 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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